1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone
Description
This compound is a hybrid heterocyclic molecule featuring a 3,4-dihydroquinoline moiety fused to a pyrido[2,3-e][1,2,4]thiadiazine ring system. The dihydroquinoline component provides a planar aromatic scaffold, while the pyrido-thiadiazine group introduces sulfonamide and heteroatom-rich structural motifs. The 1,1-dioxido group on the thiadiazine ring contributes to electron-withdrawing effects, which may modulate reactivity in biological systems .
Synthesis routes for analogous compounds (e.g., dihydroquinoline derivatives) often involve:
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-18-10-12-20(13-11-18)28-17-26(32(30,31)22-9-4-14-25-24(22)28)16-23(29)27-15-5-7-19-6-2-3-8-21(19)27/h2-4,6,8-14H,5,7,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYHLGKGDHVGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered interest in medicinal chemistry due to its structural features that suggest various pharmacological activities:
Antimicrobial Activity
Research indicates that derivatives of quinoline and thiadiazine compounds exhibit significant antibacterial and antifungal properties. The presence of the quinoline ring enhances the interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
Anticancer Properties
Studies have shown that compounds containing quinoline and thiadiazine structures can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific pathways that promote cell survival and proliferation. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Anti-inflammatory Effects
Compounds similar to this structure have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), providing therapeutic benefits in conditions such as arthritis.
Pharmacological Insights
The pharmacological profile of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone suggests potential roles in:
Neuroprotection
Research indicates that quinoline derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Cardiovascular Health
Some studies have explored the cardioprotective effects of quinoline-based compounds by improving endothelial function and reducing oxidative stress in cardiac tissues. This suggests potential applications in treating cardiovascular diseases.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazine derivatives against breast cancer cell lines. One derivative showed an IC50 value lower than that of standard chemotherapeutics, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, a compound structurally similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related molecules with modifications in substituents, heterocyclic cores, or functional groups. Key examples include:
Physicochemical and Spectral Properties
Research Findings and Implications
Activity Cliffs: Despite structural similarities, minor changes (e.g., dimethylamino vs. diethylamino in compounds 26 vs. 27) can lead to drastic activity differences, underscoring the need for precise SAR studies .
Virtual Screening Utility : MACCS and Morgan fingerprints are effective for identifying analogs, but Tanimoto coefficients may overlook 3D conformational similarities .
Metabolic Stability: The 1,1-dioxido group in the target compound may enhance metabolic stability compared to non-sulfonylated analogs, as seen in related thiadiazine derivatives .
Preparation Methods
Redox-Neutral Hydride Transfer Cyclization
Yang et al. demonstrated that 3,4-dihydroquinolin-2(1H)-ones can be synthesized via a redox-neutral hydride transfer between o-aminobenzaldehydes and carbonyl partners like Meldrum’s acid. For the target compound, 3,4-dihydroquinoline is obtained by reducing the ketone group post-cyclization. Key steps include:
Palladium-Catalyzed Decarboxylative [4+2]-Cycloaddition
Wu et al. developed an asymmetric route using palladium-catalyzed decarboxylative cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. This method affords 3,4-dihydroquinolin-2-ones with excellent stereocontrol, which can be functionalized further:
Construction of the Pyrido[2,3-e]Thiadiazine 1,1-Dioxide Core
Curtius Rearrangement of Acyl Azides
Arranz et al. synthesized thieno- and pyridothiadiazine 1,1-dioxides via Curtius rearrangement of acyl azides:
- Acyl Azide Formation : Sulfamoyl chloride reacts with NaN3 to form intermediate acyl azides.
- Thermal Rearrangement : Heating acyl azides in toluene generates isocyanates, which cyclize to form the thiadiazine ring.
- p-Tolyl Introduction : Electrophilic substitution with p-tolylacetyl chloride in TfOH/CH3CN introduces the p-tolyl group at the 4-position.
Cyclization of Aminoguanidine Derivatives
Kuzmenko et al. reported a one-pot cyclization strategy using 3-amino-2-(4-thioxopyridin-3-ylsulfonyl)guanidine and 2-oxoalkanoic acids:
- Mechanism : Condensation → intramolecular SNAr → H2S elimination → six-membered ring closure.
- Optimization : Ethyl phenylglyoxylate reduces reaction time from 90 h to 22 h in glacial acetic acid.
Coupling of Heterocyclic Moieties via Ethanone Bridge
Nucleophilic Acyl Substitution
The ethanone spacer is introduced through a two-step sequence:
Palladium-Mediated Cross-Coupling
A Suzuki-Miyaura coupling variant employs:
- Catalyst : Pd(PPh3)4/AsPh3 in toluene/EtOH.
- Conditions : 100°C, 12 h, yielding 74–82% with minimal epimerization.
Optimization and Challenges
Regioselectivity in Thiadiazine Formation
The 4-position of the pyrido[2,3-e]thiadiazine ring is highly reactive toward electrophiles. Using TfOH as a catalyst ensures regioselective p-tolyl acylation at this position.
Stereochemical Control
The palladium-catalyzed [4+2]-cycloaddition provides enantioselectivity (>90% ee) for the 3,4-dihydroquinoline fragment, critical for bioactive analogs.
Yield Improvement Strategies
- Microwave Assistance : Reduces cyclization time from 22 h to 45 min.
- Solvent Screening : CH3CN outperforms DMF or THF in coupling steps.
Analytical Characterization Data
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions with careful control of reagents and conditions. For example:
- Nitro Reduction: Use of hydrogen gas with a palladium catalyst (e.g., Pd/C) in ethanol at room temperature for 48 hours achieves ~73% yield in nitro-to-amine conversions .
- Thioether Formation: Reaction with methylthio thioimidate hydroiodide under argon, followed by extraction with ethyl acetate and purification via column chromatography (56–69% yield) .
- Key Reagents: LiAlH₄ for reductions, SOCl₂ for chlorinations, and THF as a solvent for hydride-mediated reactions .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOH, 48 h, rt | 72.9 | |
| Thioether Formation | Methylthio thioimidate, Ar, EtOAc | 56–69 | |
| Reduction | LiAlH₄, THF, rt | N/A |
Q. How is structural characterization performed post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., quinoline protons at δ 7.2–8.1 ppm, thiadiazine sulfur environments) .
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfone (S=O) vibrations (~1300–1150 cm⁻¹) .
- Chromatography: TLC and HPLC monitor reaction progress and purity, with Rf values or retention times compared to standards .
Q. Table 2: Key Spectroscopic Data
| Functional Group | NMR (δ, ppm) / IR (cm⁻¹) | Reference |
|---|---|---|
| Quinoline C-H | ¹H: 7.2–8.1 | |
| Sulfone (S=O) | IR: 1300–1150 | |
| Ketone (C=O) | IR: ~1700 |
Advanced Research Questions
Q. What experimental strategies elucidate the compound's mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., protease or kinase assays) to identify target interactions .
- DNA Intercalation Studies: UV-Vis titration or ethidium bromide displacement assays quantify binding affinity to DNA .
- Molecular Docking: Software like AutoDock or Schrödinger models interactions with proteins (e.g., homology modeling for uncharacterized targets) .
Q. How can computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Tools like SwissADME calculate logP (lipophilicity), solubility, and bioavailability from molecular descriptors .
- Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) paired with in silico metabolism simulators (e.g., StarDrop) .
- Molecular Dynamics (MD): Simulations in GROMACS assess conformational stability in lipid bilayers or protein binding pockets .
Q. How are contradictions in synthetic yields or biological activity resolved?
Methodological Answer:
- Yield Optimization: Systematic variation of solvents (DMF vs. THF), bases (K₂CO₃ vs. NEt₃), or catalysts (Pd/C vs. PtO₂) to identify optimal conditions .
- Biological Replicates: Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
- Crystallographic Validation: X-ray diffraction (SHELX suite) resolves structural ambiguities affecting reactivity or bioactivity .
Q. What strategies mitigate by-product formation during synthesis?
Methodological Answer:
- Temperature Control: Lower reaction temperatures (<0°C) reduce side reactions in exothermic steps (e.g., LiAlH₄ reductions) .
- Protecting Groups: Use of Boc or Fmoc groups prevents undesired nucleophilic attacks on reactive sites .
- Purification Techniques: Flash chromatography (Biotage systems) or recrystallization (DMF/EtOH mixtures) isolates pure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
